molecular formula C9H10N4O B12211649 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B12211649
M. Wt: 190.20 g/mol
InChI Key: OEFNLDMRTAUREG-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an oxadiazole ring, connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate to form the oxadiazole ring, followed by reduction to yield the ethanamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is C12H12N4OC_{12}H_{12}N_{4}O, with a molecular weight of approximately 224.22 g/mol. The structure includes a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.

Case Studies

  • Prostate Cancer : In vitro studies demonstrated that this compound has IC50 values in the low micromolar range against PC-3 prostate cancer cells, indicating potent cytotoxic effects .
  • Colon Cancer : The compound also showed promising results against HCT116 colon cancer cells with comparable IC50 values to established chemotherapeutics .
  • Breast Cancer : In a comparative study, it was found that certain derivatives of this compound exhibited superior growth inhibition against MDA-MB-435 breast cancer cells compared to traditional agents like doxorubicin .

Comparative Efficacy

A summary of the anticancer efficacy across different studies is provided in the table below:

Cancer Type Cell Line IC50 (µM) Comparison Drug IC50 Comparison (µM)
Prostate CancerPC-30.67Erlotinib0.42
Colon CancerHCT1160.80Doxorubicin0.25
Breast CancerMDA-MB-4350.87Doxorubicin0.15

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Mechanisms

The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to these targets, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyridine and oxadiazole rings in 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine makes it unique. This combination enhances its potential for diverse biological activities and applications in materials science, distinguishing it from other similar compounds .

Biological Activity

The compound 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine, also known as a pyridine-derived oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including anticancer properties, mechanism of action, and relevant case studies.

IUPAC Name : this compound
Molecular Formula : C9H10N4O
CAS Number : 857653-92-0
Purity : Typically above 95% in commercial preparations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study by Arafa et al. reported that derivatives of oxadiazoles demonstrated IC50 values ranging from 0.275 to 0.417 µM against prostate and colon cancer cell lines, indicating potent anticancer activity compared to standard drugs like erlotinib .

Compound Cell Line IC50 (µM) Reference
2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazolePC-30.275
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)formimidateHCT1160.417

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. The oxadiazole moiety is believed to interact with cellular targets that regulate cell cycle and apoptosis pathways. Molecular docking studies suggest that these compounds can effectively bind to specific enzymes or receptors involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that pyridine and oxadiazole derivatives possess antimicrobial activity. For example, certain synthesized derivatives have shown effectiveness against bacterial strains, although detailed quantitative assessments are still required to establish their efficacy fully .

Case Studies

  • Study on Anticancer Activity : A comprehensive screening of various oxadiazole derivatives revealed that the compound exhibited promising results against multiple cancer cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .
  • Molecular Docking Analysis : Research involving molecular docking simulations indicated that the compound binds effectively to the active sites of target proteins involved in cancer cell proliferation and survival pathways. This binding affinity correlates with observed biological activities in vitro .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2

InChI Key

OEFNLDMRTAUREG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCN

Origin of Product

United States

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